Home > Products > Screening Compounds P85939 > (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate - 61274-16-6

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate

Catalog Number: EVT-3191669
CAS Number: 61274-16-6
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound belongs to the class of carbamates, which are esters or salts derived from carbamic acid. Carbamates are widely studied for their biological activities, including their roles as pharmaceuticals and agrochemicals. The specific configuration of this compound as an (S)-enantiomer suggests it may exhibit distinct pharmacological properties compared to its (R)-counterpart.

Synthesis Analysis

The synthesis of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate involves several key steps:

  1. Initial Reaction: The synthesis begins with a solution of (S)-2-(benzyloxycarbonylamino)-3-methylbutanoic acid, which is reacted with di-tert-butyl dicarbonate in 1,4-dioxane at 0°C. Pyridine is then added dropwise, followed by ammonium bicarbonate.
  2. Stirring and Workup: The reaction mixture is stirred at room temperature overnight. After completion, it is poured into ice water, filtered, and the resulting solid is dried under vacuum.
  3. Recrystallization: The crude product is purified through recrystallization from a dioxane/water mixture to yield the final product with a reported yield of approximately 53.15% .

Technical Parameters

  • Temperature: Initial reactions are conducted at 0°C.
  • Solvents: 1,4-dioxane and ethanol are used for reactions and recrystallization.
Molecular Structure Analysis

The molecular formula of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molecular weight of approximately 250.29 g/mol. The InChI key is LWAHIZLDUQONHV-NSHDSACASA-N, which provides a unique identifier for the compound's structure.

Structural Features

  • Functional Groups: The structure contains an amine group, a carbamate moiety, and an aromatic benzyl group.
  • Chirality: The presence of an asymmetric carbon atom contributes to its chirality, influencing its biological activity.
Chemical Reactions Analysis

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate can participate in various chemical reactions typical of carbamates:

  1. Hydrolysis: Under acidic or basic conditions, carbamates can hydrolyze to yield corresponding amines and carbonic acid derivatives.
  2. Transesterification: This compound can undergo transesterification reactions where the benzyl group can be replaced by other alkoxy groups.
  3. Nucleophilic Substitution: The amino functionality can participate in nucleophilic substitution reactions with electrophiles.

Technical Parameters

  • Reagents: Common reagents include acids or bases for hydrolysis and alcohols for transesterification.
Mechanism of Action

The mechanism of action for (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate primarily revolves around its interaction with biological targets:

  1. Analgesic Activity: Research indicates that compounds similar to this carbamate may modulate pain pathways by interacting with receptors involved in pain perception .
  2. Antimicrobial Properties: Studies have shown that derivatives exhibit antibacterial and antifungal activities, suggesting that this compound may inhibit microbial growth through interference with cellular processes .

Relevant Data

The compound's ability to penetrate biological membranes and interact with target proteins enhances its potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate include:

PropertyValue
Molecular Weight250.29 g/mol
Solubility1.32 mg/ml
Log P (octanol-water partition coefficient)2.28
GI AbsorptionHigh
Log Kp (skin permeation)-6.58 cm/s

Additional Properties

The compound has a high gastrointestinal absorption rate but does not readily cross the blood-brain barrier, indicating potential use in peripheral applications without central nervous system effects .

Applications

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate has several notable applications in scientific research:

  1. Pharmaceutical Development: It serves as a lead compound in the synthesis of new analgesics aimed at managing pain effectively while minimizing central side effects.
  2. Antimicrobial Research: Its derivatives are being explored for their potential as novel antibacterial and antifungal agents, contributing to the fight against resistant strains .
  3. Biochemical Studies: The compound's interactions with biological systems make it a valuable tool for studying enzyme mechanisms and receptor interactions.
Introduction to Cholinesterase-Targeted Therapeutics in Neurodegenerative Disorders

Cholinesterase inhibitors (ChE-Is) represent a cornerstone therapeutic strategy for Alzheimer's disease (AD), the most prevalent neurodegenerative disorder affecting over 36 million people worldwide. These compounds function by amplifying cholinergic neurotransmission, which is progressively compromised in AD due to degeneration of cholinergic neurons. The cholinesterase enzyme family comprises acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical regulators of acetylcholine (ACh) metabolism within synaptic clefts. While AChE historically dominated therapeutic development strategies, emerging evidence positions BChE as a pivotal target, particularly in advanced disease stages. Carbamate-based inhibitors, characterized by their pseudo-irreversible inhibition mechanism and structural versatility, offer significant advantages for sustained cholinesterase modulation. Among these, the chiral compound (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS: 61274-16-6) exemplifies a structurally sophisticated molecule warranting detailed investigation within this therapeutic paradigm [2] [4].

Table 1: Key Identifiers of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate

PropertyValue
IUPAC Name(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate
CAS Registry Number61274-16-6
Molecular FormulaC₁₆H₂₄N₂O₃
Molecular Weight292.38 g/mol
SMILES NotationO=C(OCC1=CC=CC=C1)NC@@HC(NC(C)C)=O
Chiral Center Configuration(S)-enantiomer

Role of Butyrylcholinesterase (BChE) in Advanced Alzheimer's Disease Pathophysiology

Butyrylcholinesterase (BChE) exhibits a distinct and increasingly critical role as AD progresses. Unlike AChE, primarily concentrated in neurons and neuromuscular junctions, BChE demonstrates broader tissue distribution with significant expression in glial cells (astrocytes), particularly within limbic structures like the hippocampus and amygdala—brain regions integral to memory and emotional processing [5] [8]. A pivotal pathophysiological shift occurs in the AD brain concerning cholinesterase dynamics: While AChE activity declines alongside neuronal loss, BChE activity exhibits a progressive increase of up to 40-90% in cortical and hippocampal areas as the disease advances into moderate and severe stages [1] [5]. This reciprocal relationship positions BChE as the dominant cholinesterase in later AD, responsible for hydrolyzing the majority of synaptic ACh when cholinergic deficits are most pronounced.

Beyond its classical role in ACh hydrolysis, BChE participates in multifaceted "non-classical" functions relevant to AD pathogenesis and progression. BChE actively associates with amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), the defining pathological hallmarks of AD. It accelerates the aggregation of soluble Aβ peptides into insoluble neurotoxic fibrils and may influence tau phosphorylation pathways [1]. Furthermore, BChE modulates neuroinflammatory cascades via interactions with glial cells and impacts regional cerebral blood flow. The enzyme's expression profile shifts towards specific molecular forms (G4 globular tetramers) in the AD brain, potentially altering its catalytic efficiency and interaction properties with pathological proteins [1] [5]. Consequently, BChE evolves from a secondary cholinesterase in the healthy brain to a primary contributor to cholinergic deficit and neuropathology in advanced AD.

Table 2: Cholinesterase Dynamics in the Alzheimer's Brain Across Disease Stages

CharacteristicAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)
Activity in Mild AD~10-30% reduction vs. normalUnchanged or slightly increased
Activity in Moderate/Severe ADUp to 45-65% reduction vs. normal40-90% increase vs. normal, especially around plaques
Primary Cellular SourceNeuronsGlia (Astrocytes), specific neuronal projections
Association with AD PathologyPresent in plaquesStrongly associated with mature plaques and tangles
Molecular Form Shift in ADAltered (reduced A12 form)Increased G4 tetrameric form
Role in ACh Hydrolysis (Late AD)MinorMajor (>80%)

Rationale for Selective BChE Inhibition over Acetylcholinesterase (AChE)

The distinct pathophysiological trajectories of AChE and BChE in AD necessitate a strategic shift towards selective BChE inhibition, particularly for addressing advanced disease. Targeting BChE offers compelling pharmacological and clinical advantages over broad-spectrum AChE inhibition or dual AChE/BChE inhibition:

  • Mitigated Side Effect Profile: AChE is critical for neuromuscular transmission and autonomic function. Inhibitors with high AChE affinity frequently cause dose-limiting peripheral cholinergic side effects, including nausea, vomiting, diarrhea, bradycardia, and muscle cramps. Selective BChE inhibitors largely circumvent these adverse effects because BChE plays a minimal role in peripheral neuromuscular junctions under normal physiological conditions [1] [3]. This allows for potentially higher and more therapeutically effective dosing regimens without intolerable toxicity.
  • Targeted Action in Advanced Disease: As BChE becomes the predominant cholinesterase hydrolyzing ACh in the cortex and hippocampus during moderate-to-severe AD, selectively inhibiting it provides a more precise and effective mechanism for restoring cholinergic tone precisely where it's most depleted [1] [5]. Inhibiting the enzyme that is pathologically upregulated ensures relevance to the disease state.
  • Potential Disease-Modifying Effects: Evidence suggests BChE inhibition may confer benefits beyond symptomatic ACh elevation. By reducing BChE's association with and promotion of Aβ plaque maturation and neurotoxicity, selective inhibitors could potentially attenuate amyloid pathology progression [1] [5] [9]. BChE inhibition may also modulate neuroinflammation and tau phosphorylation pathways, offering neuroprotection.
  • Cognitive and Behavioral Benefits: BChE-positive neurons project specifically to frontal cortical regions involved in executive function, attention, and emotional regulation. Selective BChE inhibition may therefore yield unique benefits for improving these cognitive domains and managing behavioral and psychological symptoms of dementia (BPSD), which are often inadequately addressed by AChE-selective drugs [1] [8]. Clinical observations indicate dual inhibitors (e.g., rivastigmine) show potentially greater efficacy on behavioral symptoms than AChE-selective drugs (e.g., donepezil), underscoring the importance of BChE modulation [3].
  • Overcoming AChE Adaptation: Chronic administration of AChE-selective inhibitors can lead to adaptive increases in AChE expression and alterations in its molecular forms, potentially diminishing therapeutic efficacy over time [1]. Targeting the increasingly dominant BChE offers an alternative pathway to sustain cholinergic enhancement without triggering this specific compensatory mechanism.

Carbamate-Based Inhibitors as Pseudo-Irreversible Enzyme Modulators

Carbamate compounds constitute a major class of cholinesterase inhibitors characterized by their unique pseudo-irreversible mechanism of action. This mechanism offers significant pharmacokinetic and pharmacodynamic advantages over rapidly reversible inhibitors (like donepezil) or irreversible inhibitors (like organophosphates).

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate exemplifies this class. Its core structure features a carbamate moiety (-OCONH-) linked to a benzyl group and a chiral valine-derived fragment bearing an isopropylamide. The mechanism proceeds via a three-step process:

  • Reversible Binding: The inhibitor initially binds reversibly within the active site gorge of BChE (or AChE), primarily driven by hydrophobic and hydrogen-bonding interactions. The benzyl group may interact with aromatic residues lining the choline-binding site (e.g., Trp82 in BChE), while the branched aliphatic side chain (C(C)C) likely occupies hydrophobic pockets near the catalytic triad.
  • Carbamylation: The catalytic serine hydroxyl group (Ser198 in BChE) nucleophilically attacks the carbonyl carbon of the carbamate group. This results in the cleavage of the C-O bond, releasing the benzyloxy moiety (as benzyl alcohol) and forming a covalent carbamate adduct with the serine residue (Enzyme-O-CO-NH-R1R2).
  • Slow Decarbamylation: Unlike acetylated serine formed during ACh hydrolysis (which is hydrolyzed in milliseconds), the carbamylated serine is significantly more stable. Hydrolysis (decarbamylation) occurs slowly over hours (t1/2 ≈ 1-4 hours for many carbamates), effectively inactivating the enzyme for a prolonged duration. This sustained inhibition contrasts sharply with the rapid reversibility of drugs like donepezil and underlies the smoother pharmacokinetic profile and potentially longer duration of action of carbamates [1] [6] [9].

The stereochemistry of the compound, specified as the (S)-enantiomer, is crucial for its interaction with the asymmetric active site gorge of BChE. Enantioselective binding can dramatically influence inhibitory potency and selectivity. The branched hydrophobic side chain (derived from L-valine) and the isopropylamide group are likely key determinants of its selectivity profile towards BChE versus AChE. BChE possesses a larger active site gorge (≈500 ų) compared to AChE (≈300 ų) and has fewer aromatic residues lining its gorge, offering more space to accommodate bulkier substituents like the isopropylamide group [5] [9]. Computational docking studies suggest such groups fit favorably within the acyl pocket of BChE but encounter steric hindrance in the narrower AChE gorge.

Therefore, (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate represents a rationally designed carbamate inhibitor. Its structure incorporates elements (chiral branched aliphatic chain, carbamate linker, aryl group) intended to exploit the size and topology of the BChE active site, promoting potent and potentially selective pseudo-irreversible inhibition. This mechanism provides prolonged enzyme blockade from a single dosing interval, translating into sustained elevation of synaptic ACh levels and potentially more stable clinical effects compared to rapidly reversible agents [1] [9].

Table 3: Mechanism and Advantages of Carbamate-Based Cholinesterase Inhibitors

FeatureMechanistic BasisTherapeutic Advantage
Pseudo-Irreversible InhibitionCovalent carbamylation of catalytic serine; slow hydrolysis (hours)Sustained enzyme inhibition, prolonged pharmacodynamic effect, smoother pharmacokinetics
Structural FlexibilityModifiable R1 (leaving group) and R2/R3 (carbamate amine substituents)Tunable potency, selectivity (BChE vs. AChE), lipophilicity, and brain penetration
Potential for SelectivityExploits larger BChE active site gorge and distinct residue profileDesign of BChE-selective inhibitors to minimize peripheral AChE side effects
Pro-Drug Activation (Potential)Some carbamates metabolized to active formsOptimized bioavailability or tissue distribution

Properties

CAS Number

61274-16-6

Product Name

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate

Molecular Formula

C16H24N2O3

Molecular Weight

292.37

InChI

InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)/t14-/m0/s1

InChI Key

QPBXZWQERAUACZ-AWEZNQCLSA-N

SMILES

CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.